4-methyl-N-(2-(2-methyl-1H-indol-1-yl)ethyl)-3-nitrobenzamide
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Overview
Description
4-methyl-N-(2-(2-methyl-1H-indol-1-yl)ethyl)-3-nitrobenzamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-(2-(2-methyl-1H-indol-1-yl)ethyl)-3-nitrobenzamide typically involves multi-step organic reactions. One common method starts with the nitration of 4-methylbenzoic acid to introduce the nitro group. This is followed by the formation of an amide bond with 2-(2-methyl-1H-indol-1-yl)ethylamine under appropriate conditions, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of automated reactors and continuous flow systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-(2-(2-methyl-1H-indol-1-yl)ethyl)-3-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under hydrogenation conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The indole ring can participate in electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Hydrogen gas and a palladium catalyst.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like bromine (Br2) or nitrating agents like nitric acid (HNO3).
Major Products
Oxidation: Formation of corresponding amines.
Reduction: Conversion of the nitro group to an amine.
Substitution: Halogenated or nitrated indole derivatives.
Scientific Research Applications
4-methyl-N-(2-(2-methyl-1H-indol-1-yl)ethyl)-3-nitrobenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: Used in the development of new materials or as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 4-methyl-N-(2-(2-methyl-1H-indol-1-yl)ethyl)-3-nitrobenzamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to a biological response. The indole moiety is known to interact with various biological targets, including enzymes and receptors, which can result in diverse pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
4-methyl-1H-indole: A simpler indole derivative with similar structural features.
N-(2-(2-methyl-1H-indol-1-yl)ethyl)benzamide: Lacks the nitro group but has a similar indole and amide structure.
Uniqueness
4-methyl-N-(2-(2-methyl-1H-indol-1-yl)ethyl)-3-nitrobenzamide is unique due to the presence of both the nitro group and the indole moiety, which can confer distinct chemical and biological properties. The combination of these functional groups allows for a wide range of chemical reactions and potential biological activities, making it a valuable compound for research and development.
Properties
IUPAC Name |
4-methyl-N-[2-(2-methylindol-1-yl)ethyl]-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c1-13-7-8-16(12-18(13)22(24)25)19(23)20-9-10-21-14(2)11-15-5-3-4-6-17(15)21/h3-8,11-12H,9-10H2,1-2H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJLYQFOCFXOTAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NCCN2C(=CC3=CC=CC=C32)C)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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